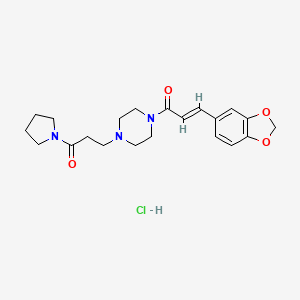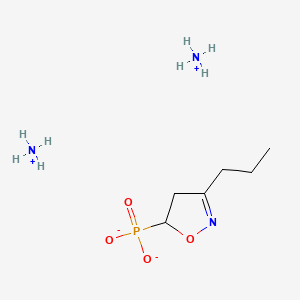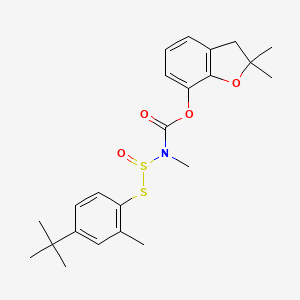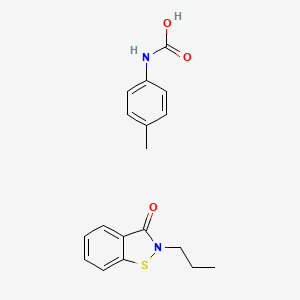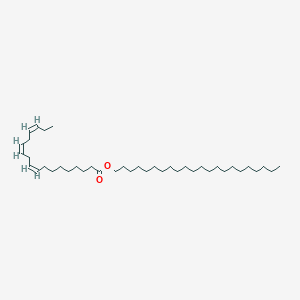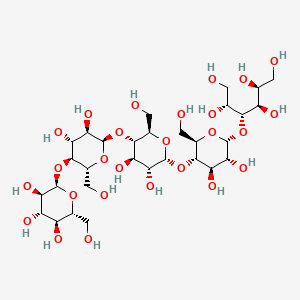
2,3,5-Trimethyl-6-propylpyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trimethyl-6-propylpyrazine: is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.2474 g/mol . It belongs to the class of alkylated pyrazines, which are known for their distinctive aromatic properties. This compound is often used in the flavor and fragrance industry due to its nutty, root vegetable-like, buttery, and sourish aroma .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethyl-6-propylpyrazine can be achieved through various chemical reactions involving the alkylation of pyrazine derivatives. One common method involves the reaction of 2,3,5-trimethylpyrazine with propyl halides under basic conditions to introduce the propyl group at the 6-position .
Industrial Production Methods: In industrial settings, this compound can be produced as a by-product of succinic acid production using microorganisms such as Basfia succiniciproducens. The fermentation process involves the use of cheap, non-petroleum-based raw materials like glycerol or glucose .
化学反应分析
Types of Reactions: 2,3,5-Trimethyl-6-propylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the pyrazine ring .
科学研究应用
2,3,5-Trimethyl-6-propylpyrazine has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of pyrazine chemistry and reactivity.
Biology: The compound’s aroma properties make it useful in studies of olfactory receptors and sensory perception.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
作用机制
The mechanism of action of 2,3,5-Trimethyl-6-propylpyrazine involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
相似化合物的比较
- 2,3,5-Trimethyl-6-ethylpyrazine
- 2,3,5-Trimethyl-6-butylpyrazine
- 2,3,5,6-Tetramethylpyrazine
Comparison: 2,3,5-Trimethyl-6-propylpyrazine is unique due to its specific propyl group at the 6-position, which imparts a distinct aroma profile compared to its ethyl, butyl, and tetramethyl counterparts. The differences in alkyl groups result in variations in their aromatic properties and applications in the flavor and fragrance industry .
属性
CAS 编号 |
92233-82-4 |
|---|---|
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC 名称 |
2,3,5-trimethyl-6-propylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-5-6-10-9(4)11-7(2)8(3)12-10/h5-6H2,1-4H3 |
InChI 键 |
GEPYSCIASYXPCY-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(=C(N=C1C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Stannane, butyltris[(1-oxodocosyl)oxy]-](/img/structure/B12759526.png)



![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid](/img/structure/B12759547.png)
